molecular formula C2H3BN2O3 B580707 (1,3,4-Oxadiazol-2-yl)boronsäure CAS No. 1258867-73-0

(1,3,4-Oxadiazol-2-yl)boronsäure

Katalognummer: B580707
CAS-Nummer: 1258867-73-0
Molekulargewicht: 113.867
InChI-Schlüssel: VNAPXCNDVNCFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3,4-Oxadiazol-2-yl)boronic acid is a heterocyclic compound that features both an oxadiazole ring and a boronic acid functional group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups.

Analyse Chemischer Reaktionen

Types of Reactions: (1,3,4-Oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1,3,4-Oxadiazol-2-yl)boronic acid is unique due to the presence of both the oxadiazole ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions and applications. The combination of these functional groups provides versatility in synthetic chemistry and potential for developing novel therapeutic agents .

Biologische Aktivität

(1,3,4-Oxadiazol-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of (1,3,4-Oxadiazol-2-yl)boronic Acid

(1,3,4-Oxadiazol-2-yl)boronic acid belongs to the oxadiazole family of compounds, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. These compounds have shown promise in various pharmacological activities including anti-inflammatory, anticancer, antibacterial, and antifungal properties.

Synthesis of (1,3,4-Oxadiazol-2-yl)boronic Acid

The synthesis of (1,3,4-oxadiazol-2-yl)boronic acid typically involves the reaction of boronic acids with oxadiazole derivatives through methods such as the Suzuki cross-coupling reaction. For instance, a study reported the efficient synthesis of novel oxadiazole derivatives which demonstrated potent biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of (1,3,4-oxadiazol-2-yl)boronic acid derivatives. For example:

  • Cell Line Studies : Compounds containing oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). One study reported that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .
CompoundCell LineIC50 Value (µM)Reference
3aMCF-724.74
14bA54915.15

Antibacterial and Antifungal Activity

The antibacterial properties of oxadiazole derivatives have also been documented. For instance:

  • Activity Against Pathogens : Several compounds showed effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
CompoundTarget OrganismMIC Value (µg/mL)Reference
14bCandida albicans200
17Staphylococcus aureus100

The biological activity of (1,3,4-oxadiazol-2-yl)boronic acid is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species Scavenging : Some studies indicate that these compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells .
  • Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target proteins, enhancing their therapeutic potential .

Case Studies

Several case studies illustrate the potential applications of (1,3,4-oxadiazol-2-yl)boronic acid:

  • Cancer Treatment : In vitro studies demonstrated that certain oxadiazole derivatives inhibited thymidylate synthase with IC50 values significantly lower than established drugs. This suggests a promising avenue for the development of new anticancer agents .
  • Antimicrobial Agents : Research has shown that oxadiazole derivatives exhibit potent antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional therapies .

Eigenschaften

IUPAC Name

1,3,4-oxadiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAPXCNDVNCFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.